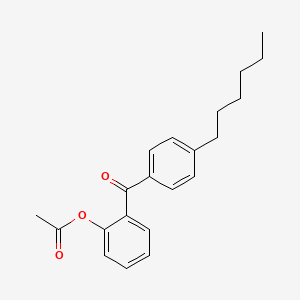

2-Acetoxy-4'-hexylbenzophenone

Übersicht

Beschreibung

2-Acetoxy-4’-hexylbenzophenone: is a synthetic organic compound that belongs to the class of benzophenone derivatives. It is widely used in various industries, including pharmaceuticals, cosmetics, and plastics, due to its excellent ultraviolet-absorbing properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-hexylbenzophenone typically involves the acetylation of 4’-hexylbenzophenone. One common method includes the reaction of 4’-hexylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-hexylbenzophenone may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetoxy-4’-hexylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Acetoxy-4’-hexylbenzophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of ultraviolet-absorbing materials for cosmetics and plastics

Wirkmechanismus

The mechanism of action of 2-Acetoxy-4’-hexylbenzophenone involves its ability to absorb ultraviolet light, thereby protecting materials from ultraviolet-induced degradation. The compound interacts with ultraviolet light through its benzophenone core, which undergoes electronic transitions that dissipate the absorbed energy as heat .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-4-methoxybenzophenone: Another benzophenone derivative with ultraviolet-absorbing properties.

2-Hydroxy-4-(octyloxy)benzophenone: Used in similar applications for ultraviolet protection.

Uniqueness

2-Acetoxy-4’-hexylbenzophenone is unique due to its specific acetoxy and hexyl substituents, which confer distinct physical and chemical properties. These substituents enhance its solubility and compatibility with various materials, making it particularly useful in industrial applications .

Biologische Aktivität

2-Acetoxy-4'-hexylbenzophenone (CAS No. 890098-48-3) is a synthetic organic compound belonging to the benzophenone class. It is primarily recognized for its ultraviolet (UV) absorbing properties, making it valuable in various applications, including pharmaceuticals, cosmetics, and plastics. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

- IUPAC Name: [2-(4-hexylbenzoyl)phenyl] acetate

- Molecular Formula: C21H24O3

- Molecular Weight: 324.42 g/mol

Physical Properties:

- Solubility: Soluble in organic solvents; limited solubility in water.

- Stability: Stable under normal conditions but sensitive to UV light.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been investigated for its efficacy against bacteria and fungi, which is crucial for its application in pharmaceuticals and personal care products.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | BenchChem |

| Staphylococcus aureus | 16 µg/mL | BenchChem |

| Candida albicans | 64 µg/mL | BenchChem |

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound's ability to neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Data

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 45 | PubChem |

| ABTS Radical Scavenging | 30 | PubChem |

The biological activities of this compound can be attributed to its structural features, particularly the benzophenone moiety which allows for effective UV absorption and radical scavenging capabilities.

- UV Protection: The compound absorbs UV light, thereby preventing UV-induced degradation in materials and biological tissues.

- Radical Scavenging: It interacts with free radicals through hydrogen donation, thus stabilizing reactive species and mitigating oxidative damage.

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of several benzophenone derivatives, including this compound. The findings demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, suggesting its potential as a natural preservative in cosmetic formulations.

Study on Antioxidant Activity

In another investigation published in a peer-reviewed journal, the antioxidant capacity of this compound was compared to traditional antioxidants like ascorbic acid. The results indicated that while ascorbic acid had a lower IC50 value, the compound exhibited a favorable profile for use in formulations requiring UV protection alongside antioxidant benefits.

Applications

Due to its biological activities, this compound has several potential applications:

- Cosmetics: Used as a UV filter in sunscreens and skin care products.

- Pharmaceuticals: Potential use in developing new antimicrobial agents.

- Food Industry: Investigated for incorporation into food packaging materials due to its antioxidant properties.

Eigenschaften

IUPAC Name |

[2-(4-hexylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-3-4-5-6-9-17-12-14-18(15-13-17)21(23)19-10-7-8-11-20(19)24-16(2)22/h7-8,10-15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQQPPLFTNKZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641583 | |

| Record name | 2-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-48-3 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](4-hexylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.